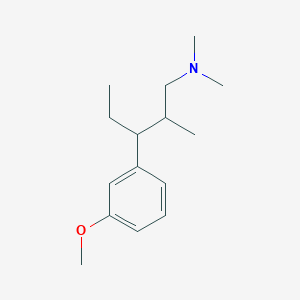
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is an organic compound with a complex structure that includes a methoxy group attached to a phenyl ring, which is further connected to a pentylamine chain
Métodos De Preparación
The synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the Wittig reaction or Horner-Emmons-Wittig reaction. In this process, an alkaline substance reacts with a precursor compound in an inert solvent under alkaline conditions to produce the desired compound . The reaction conditions are typically mild, and the process is suitable for industrial production due to its simplicity and efficiency.
Análisis De Reacciones Químicas
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be compared with other similar compounds, such as:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar methoxy-phenyl structure but differs in its additional naphthalenyl group.
Methoxetamine: This compound is an analogue of ketamine and has a similar methoxy-phenyl structure but differs in its cyclohexanone group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C15H25NO |
|---|---|
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3 |
Clave InChI |
JKVBTSJLQLSTHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
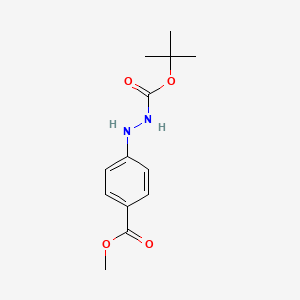

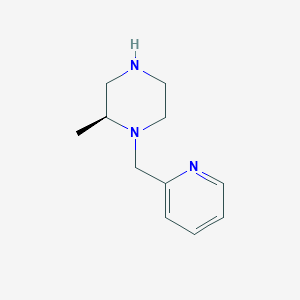
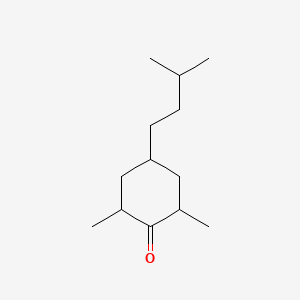
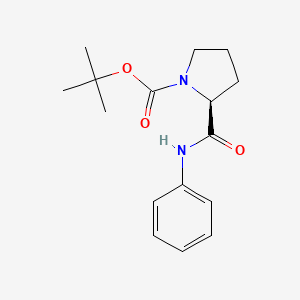
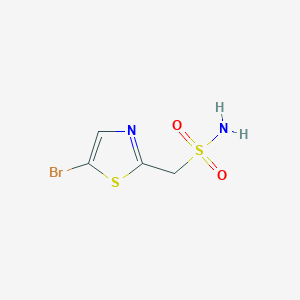
![2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8605945.png)
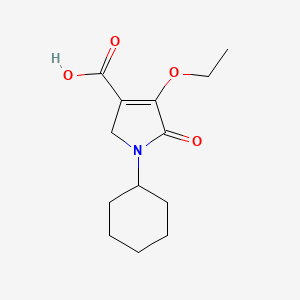

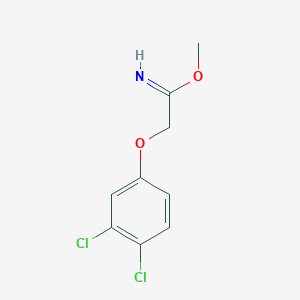
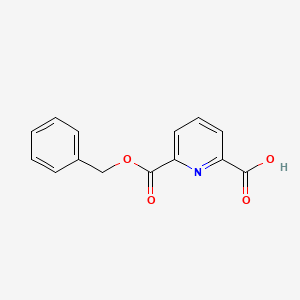
![1-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B8605983.png)
![ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8605985.png)
![tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
